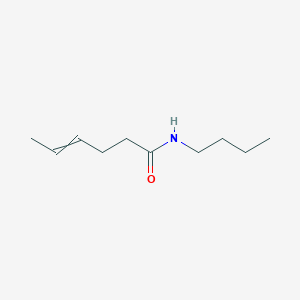

N-Butylhex-4-enamide

Description

Structure

3D Structure

Properties

CAS No. |

647027-64-3 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

N-butylhex-4-enamide |

InChI |

InChI=1S/C10H19NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3,5H,4,6-9H2,1-2H3,(H,11,12) |

InChI Key |

HHZWKYKWHGTFEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CCC=CC |

Origin of Product |

United States |

Synthetic Methodologies for N Butylhex 4 Enamide and Its Derivatives

Classical Approaches to Amide Bond Formation Applied to Hexenamides

Traditional methods for creating the amide linkage in N-butylhex-4-enamide involve the direct reaction of a carboxylic acid or its activated derivatives with an amine. These methods are well-established in organic synthesis. rsc.orgnih.gov

Condensation Reactions of Carboxylic Acids and Amines

The direct condensation of hex-4-enoic acid with butylamine (B146782) represents the most straightforward approach to this compound. This reaction typically requires a coupling reagent to facilitate the removal of water and activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.org The reaction proceeds by activation of the carboxylic acid, followed by nucleophilic attack from the amine.

Alternatively, thermal or acid-catalyzed condensation can be employed, though these methods may require harsher conditions and can sometimes lead to side reactions, especially with unsaturated substrates. researchgate.net The use of molecular sieves can help drive the equilibrium towards the product by removing water as it is formed. rsc.org

Table 1: Condensation Reagents for Amide Synthesis

| Reagent | Description |

|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for peptide synthesis and other amide bond formations. rsc.org |

Nucleophilic Substitution with Acyl Halides and Anhydrides

A more reactive approach involves the use of activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. Hex-4-enoyl chloride, when reacted with butylamine, readily forms this compound. chemguide.co.ukwhiterose.ac.uk This reaction is typically fast and efficient, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Similarly, hex-4-enoic anhydride (B1165640) can be used. The reaction with butylamine would yield the desired amide along with a molecule of hex-4-enoic acid as a byproduct. The mechanism for both reactions involves a nucleophilic addition-elimination pathway at the carbonyl carbon. chemguide.co.uk

Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for amide bond formation, which often provide higher efficiency and selectivity under milder conditions. mdpi.comrsc.org Transition-metal catalysis, in particular, has emerged as a powerful tool. thieme-connect.com

Transition-Metal-Catalyzed Amidation Reactions

Recent advancements have demonstrated the use of earth-abundant cobalt catalysts for the direct synthesis of amides from alkenes and amines. unc.eduresearchgate.net This atom-economical approach involves the hydroaminocarbonylation of an alkene. researchgate.net For the synthesis of this compound, this would conceptually involve the reaction of a C5 alkene with butylamine and carbon monoxide in the presence of a cobalt catalyst. These reactions are often promoted by light and can proceed under mild conditions. unc.eduresearchgate.net The proposed mechanism involves the formation of a hydridocobalt species which plays a key role in the catalytic cycle. researchgate.net This method offers a green chemistry approach by avoiding stoichiometric waste. unc.edu

Table 2: Cobalt Catalysts in Amide Synthesis

| Catalyst System | Description |

|---|---|

| Cobalt Carbonyl | An inexpensive catalyst used for hydroaminocarbonylation of alkenes with amines under light-promoted, mild conditions. unc.eduresearchgate.net |

Palladium catalysts are highly versatile and have been extensively used in the synthesis of enamides, which are structurally related to this compound. researchgate.netorganic-chemistry.org These methods often involve the coupling of amides with alkenes or alkynes.

One common strategy is the oxidative amidation of alkenes, where an amide is coupled with an alkene in the presence of a palladium catalyst and an oxidant. mdpi.comnih.gov For instance, the reaction of an appropriate amide with a hexene derivative could be envisioned. The stereoselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions. nih.gov Another approach is the hydroamidation of terminal alkynes, which can stereoselectively produce Z-enamides. acs.org

Table 3: Palladium-Catalyzed Enamide Synthesis

| Reaction Type | Description |

|---|---|

| Oxidative Amidation of Alkenes | Couples amides with alkenes using a Pd(II) catalyst and an oxidant, often with good stereocontrol. mdpi.comnih.gov |

| Hydroamidation of Terminal Alkynes | Reacts amides with terminal alkynes in the presence of a palladium catalyst to yield enamides, often with high stereoselectivity. acs.org |

Metal-Free Transamidation Protocols for Hexenamide Derivatives

Transamidation has emerged as a valuable, atom-economical alternative to traditional amide synthesis, which often involves the use of stoichiometric activating agents and can generate significant waste. nih.gov Metal-free transamidation methods are particularly attractive from a green chemistry perspective, avoiding contamination of the product with residual metals. nih.gov

Recent advances have demonstrated the feasibility of transamidation of unactivated amides under metal-free conditions. One effective strategy involves the use of strong, non-nucleophilic bases. For instance, lithium hexamethyldisilazide (LiHMDS) has been successfully employed for the transamidation of tertiary amides with non-nucleophilic amines at room temperature. organic-chemistry.org This method is characterized by its mild conditions and high chemoselectivity. organic-chemistry.org The general procedure involves treating the starting amide with the desired amine in the presence of LiHMDS in a suitable solvent like toluene. organic-chemistry.org

Organocatalysis offers another powerful avenue for metal-free transamidation. L-proline has been identified as an effective catalyst for the reaction between various amides and amines. mdpi.com This approach is notable for its use of a benign, naturally occurring catalyst. mdpi.comacs.org Furthermore, the transamidation of primary amides can be achieved under solvent-free conditions using heterogeneous catalysts like cerium oxide (CeO₂), which facilitates the reaction between a variety of amides and aliphatic amines with high yields. rsc.orgoup.com The reusability of the catalyst adds to the sustainability of this method. rsc.org In some cases, transamidation of primary amides with N,N-dimethyl enaminones can be achieved by heating in the presence of trifluoromethanesulfonic acid (TfOH), offering a practical route to enamides without any metal reagent. nih.govacs.org

A summary of representative metal-free transamidation conditions is presented in the table below.

| Catalyst/Reagent | Amine Type | Conditions | Key Features |

| LiHMDS | Non-nucleophilic amines | Toluene, room temperature | Mild, highly chemoselective, transition-metal-free. organic-chemistry.org |

| L-proline | Benzylamines, alkyl aromatic, aliphatic, and secondary amines | Heat | Organocatalytic, environmentally benign. mdpi.com |

| CeO₂ | Aliphatic amines | Solvent-free, heat | Heterogeneous, reusable catalyst. rsc.org |

| TfOH | Primary amides with N,N-dimethyl enaminones | Heat | Metal-free, practical for enamide synthesis. nih.govacs.org |

Direct N-Dehydrogenation of Amides to Enamides

The direct dehydrogenation of an amide to the corresponding enamide represents the most straightforward and atom-economical approach to this class of compounds. osi.lv A significant breakthrough in this area is a one-step N-dehydrogenation protocol that utilizes a combination of LiHMDS and triflic anhydride (Tf₂O). osi.lvacs.orgrptu.de This method serves as both an electrophilic activator and an oxidant and is characterized by its simple setup and broad substrate scope. osi.lvacs.org

The reaction proceeds via the electrophilic activation of the amide with Tf₂O, which is proposed to form an iminium triflate intermediate. acs.orgrptu.de This intermediate exhibits enhanced acidity of the proton alpha to the nitrogen, facilitating deprotonation by the strong, non-nucleophilic base LiHMDS, leading to the enamide product. acs.org The optimal conditions for this transformation have been identified as the use of LiHMDS and Tf₂O in diethyl ether at low temperatures (-94 °C). rptu.de This method has been shown to be effective for a variety of N-alkylamides, with a notable preference for the dehydrogenation of the least sterically hindered nitrogen substituent in cases of non-symmetric amides. nih.gov

Table of Reagents for Direct N-Dehydrogenation of Amides

| Reagent 1 | Reagent 2 | Solvent | Temperature | Product |

|---|

The synthetic utility of the enamides produced by this method has been demonstrated through their participation in various downstream transformations, including Diels-Alder and [2+2] cycloaddition reactions. acs.org

Regio- and Stereoselective Synthesis of this compound Isomers

The control over the geometry of the double bond (E/Z isomerism) and the creation of new stereocenters with high diastereoselectivity are critical aspects in the synthesis of complex molecules.

The development of stereodivergent methods that allow access to either the (E) or (Z) isomer of an enamide from the same starting materials is of great synthetic value. A recently developed strategy for trisubstituted enamides allows for such control by switching between Lewis acid and Brønsted acid catalysis. acs.orgdiva-portal.org The use of a Lewis acid favors the formation of the (E)-isomer with high stereoselectivity, while a Brønsted acid promotes the synthesis of the (Z)-isomer. acs.orgdiva-portal.org

For the synthesis of (Z)-enamides specifically, palladium-catalyzed hydroamidation of electron-deficient terminal alkynes has proven effective. organic-chemistry.org This method is mild and operationally simple, providing Z-enamides with high selectivity. organic-chemistry.org The selectivity is attributed to intramolecular hydrogen bonding between the amido proton and the carbonyl oxygen in a vinyl-palladium intermediate, which stabilizes the Z-isomer. organic-chemistry.org This protocol, however, is most effective for primary amides, as secondary amides lack the necessary proton for hydrogen bonding and tend to yield the E-isomer. organic-chemistry.org Another approach to Z-enamides involves the use of vinylbenziodoxolone (VBX) reagents in a palladium-catalyzed cross-coupling, which also proceeds at room temperature. rsc.org

Conversely, palladium-catalyzed oxidative amidation of conjugated olefins with amides can lead to the stereocontrolled synthesis of E-enamides. researchgate.net

Summary of Conditions for E/Z-Isomer Control

| Isomer | Catalysis/Method | Key Features |

|---|---|---|

| (E) | Lewis Acid | High stereoselectivity for trisubstituted enamides. acs.orgdiva-portal.org |

| (E) | Pd-catalyzed oxidative amidation | Stereocontrolled synthesis from conjugated olefins. researchgate.net |

| (Z) | Brønsted Acid | High selectivity for trisubstituted enamides. acs.orgdiva-portal.org |

| (Z) | Pd-catalyzed hydroamidation | Effective for primary amides with electron-deficient alkynes. organic-chemistry.org |

The diastereoselective synthesis of N-substituted amides often employs chiral auxiliaries to control the stereochemical outcome of reactions. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the formation of a new stereocenter. beilstein-journals.org

A widely used and highly effective chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lvrsc.orgsigmaaldrich.com This auxiliary can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. sigmaaldrich.com The sulfinyl group then acts as a powerful chiral directing group in subsequent nucleophilic additions, leading to products with high diastereoselectivity. sigmaaldrich.com The auxiliary can be cleaved under mild conditions to afford the chiral amine product. sigmaaldrich.com This methodology has been successfully applied to the synthesis of a wide range of chiral amines, amino alcohols, and amino acids. sigmaaldrich.com While a direct application to this compound is not explicitly detailed, this strategy represents a robust and adaptable approach for the diastereoselective synthesis of chiral N-substituted hexenamide derivatives.

Another powerful strategy for achieving diastereoselectivity is through the use of chiral catalysts. Asymmetric hydrogenation of enamides catalyzed by chiral phosphoric acids, for example, can produce chiral amides with excellent enantioselectivity. nih.gov This organocatalytic approach is attractive due to its mild conditions and the use of metal-free catalysts. nih.gov Rhodium catalysis with specifically designed chiral ligands has also been employed for the asymmetric reductive hydroformylation of enamides to produce chiral 1,3-amino alcohols with high enantioselectivity. thieme-connect.com

Examples of Diastereoselective Strategies

| Approach | Method | Key Features |

|---|---|---|

| Chiral Auxiliary | Use of Ellman's tert-butanesulfinamide | Forms chiral sulfinimines that direct nucleophilic attack. osi.lvsigmaaldrich.com |

| Chiral Catalyst | Asymmetric hydrogenation with chiral phosphoric acids | Organocatalytic, high enantioselectivity. nih.gov |

Green Chemistry Approaches in Hexenamide Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.gov For the synthesis of this compound and its derivatives, several green approaches can be considered.

Biocatalysis offers a highly sustainable method for amide bond formation. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct coupling of carboxylic acids and amines in environmentally benign solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach is simple, efficient, and often proceeds with high conversion and yield, eliminating the need for extensive purification. nih.govnih.gov

Solvent-free synthesis is another key green chemistry principle. The N-alkylation of amides can be achieved rapidly under solvent-free, phase-transfer catalytic conditions using microwave irradiation. mdpi.com This method significantly reduces reaction times and avoids the use of often toxic and expensive solvents. mdpi.comresearchgate.net Ball milling is another solvent-free technique that has been successfully applied to the addition of amines to activated alkynes, leading to enamines quantitatively and without the need for a catalyst. organic-chemistry.org

The use of microwave-assisted synthesis has also been shown to be effective for the preparation of amides, offering shorter reaction times and often improved yields compared to conventional heating. dergipark.org.tracs.orgresearchgate.net For example, the direct synthesis of amides from carboxylic acids and amines can be achieved under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an open microwave reactor. researchgate.net

Overview of Green Chemistry Approaches

| Green Approach | Method | Advantages |

|---|---|---|

| Biocatalysis | Lipase-catalyzed amidation (e.g., CALB) | Sustainable, mild conditions, high purity, use of green solvents. nih.govnih.gov |

| Solvent-Free Synthesis | Microwave-assisted N-alkylation | Rapid, no solvent waste, high efficiency. mdpi.comresearchgate.net |

| Solvent-Free Synthesis | Ball milling | Catalyst-free, quantitative conversion, no solvent. organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of N Butylhex 4 Enamide

Reactions of the Amide Moiety

The amide functional group in N-Butylhex-4-enamide is a robust and stable entity, yet it can undergo several characteristic transformations under specific conditions.

Hydrolysis Pathways and Kinetics

The hydrolysis of N-substituted amides like this compound is a reversible reaction that yields a carboxylic acid (hex-4-enoic acid) and an amine (n-butylamine). researchgate.net Studies on model compounds such as N-methylacetamide (NMA) show that the reaction is first order with respect to both water and the amide. researchgate.net The hydrolysis process can proceed through three distinct, pH-dependent pathways. researchgate.net

Acid-Catalyzed Pathway: At low pH, the reaction rate increases with the addition of acid.

Base-Catalyzed Pathway: At high pH, the rate increases with the addition of a base.

Water-Assisted Pathway: At near-neutral pH, the reaction rate is largely insensitive to small changes in pH. researchgate.net

The rate-determining step for the alkaline hydrolysis of secondary amides is typically the second stage of the process, which involves the breakdown of a tetrahedral adduct. researchgate.net The activation energies for these pathways have been estimated for model N-alkyl amides, providing insight into the kinetics of the transformation. researchgate.net The substituent on the carbonyl carbon significantly influences the hydrolysis rate constant. researchgate.net

| Hydrolysis Pathway | Catalyst | Estimated Activation Energy (kJ/mol) for N-alkyl acetamide |

|---|---|---|

| Base-Catalyzed | OH⁻ | 21 |

| Acid-Catalyzed | H⁺ | 31 |

| Water-Assisted | H₂O | 99 |

Data derived from studies on model N-alkyl amides. researchgate.net

Reduction Chemistry to Amines

The reduction of the amide group in this compound to the corresponding secondary amine, N-butylhex-4-en-1-amine, requires potent reducing agents due to the low reactivity of the amide carbonyl. A key challenge is achieving chemoselectivity, leaving the alkene moiety intact.

While strong, non-selective reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides, several modern methods offer high selectivity. chemistrysteps.com These are particularly suitable for molecules like this compound which contain other reducible functional groups. nih.govdiva-portal.orgacs.org

Zirconium-Catalyzed Reduction: A method utilizing Schwartz's reagent (Cp₂Zr(H)Cl) as a catalyst and a hydrosilane like (EtO)₃SiH as the stoichiometric reductant effectively reduces secondary amides to imines, which can be further reduced to amines. This system is tolerant of various functional groups, including alkenes. nih.gov

Molybdenum-Catalyzed Hydrosilylation: A system based on Mo(CO)₆ as a catalyst can achieve highly chemoselective reduction of amides in the presence of functional groups such as ketones, aldehydes, and alkenes. diva-portal.org

Samarium(II) Iodide System: The use of SmI₂ in the presence of an amine and water provides a highly chemoselective method for the direct reduction of primary, secondary, and tertiary amides to alcohols via C-N bond cleavage. This method is compatible with internal alkenes. acs.org

Metal-Free Reduction: A metal-free approach involves the activation of the secondary amide with triflic anhydride (B1165640) (Tf₂O), followed by reduction with triethylsilane. This method is highly selective for secondary amides and tolerates various functional groups. acs.org

| Method | Reagents | Key Feature |

|---|---|---|

| Zirconium-Catalyzed Reduction | Cp₂Zr(H)Cl, (EtO)₃SiH | Tolerates alkenes, esters, and nitro groups. nih.gov |

| Molybdenum-Catalyzed Hydrosilylation | Mo(CO)₆, Hydrosilane (e.g., TMDS) | Unprecedented chemoselectivity; tolerates ketones and aldehydes. diva-portal.org |

| Samarium(II) Iodide System | SmI₂, Amine, H₂O | Reduces amides to alcohols with C-N cleavage; tolerates alkenes. acs.org |

| Metal-Free Reduction | Tf₂O, 2-Fluoropyridine, Triethylsilane | Controlled reduction to imines, aldehydes, or amines. acs.org |

Rearrangement Reactions (e.g., Hofmann, Beckmann)

Rearrangement reactions provide pathways for significant structural modifications. However, the applicability of classical name reactions to this compound is specific.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The mechanism involves the formation of an N-bromoamide intermediate, followed by deprotonation and rearrangement to an isocyanate. wikipedia.org This reaction is explicitly limited to primary amides because it requires two acidic protons on the amide nitrogen for the sequential reactions with base and bromine to occur. stackexchange.commasterorganicchemistry.com As this compound is a secondary amide, it will not undergo the Hofmann rearrangement. stackexchange.commasterorganicchemistry.com

Beckmann Rearrangement: The archetypal Beckmann rearrangement is the transformation of an oxime into an amide, catalyzed by acid. slideshare.netmasterorganicchemistry.com Therefore, it is a method for synthesizing amides, not a reaction that an amide itself would undergo.

Reactions of the Alkene Moiety (Hex-4-ene Unit)

The hex-4-ene unit provides a site for a variety of reactions typical of a carbon-carbon double bond, including additions and cycloadditions.

Addition Reactions (e.g., Halogenation, Hydrogenation)

Halogenation: While simple halogen addition across the double bond is possible, the presence of the nearby amide functionality opens up alternative, often preferred, reaction pathways. The electrophilic addition of a halogen species (e.g., from I₂ or t-BuOI) to the alkene can generate a halonium ion intermediate. nih.govresearchgate.net This intermediate is susceptible to intramolecular nucleophilic attack by the amide's nitrogen or oxygen atom. This process, known as halocyclization, leads to the formation of N-heterocyclic structures, such as halogenated oxazolines or piperidines, often with high stereoselectivity. nih.govresearchgate.netorganic-chemistry.org

Hydrogenation: The alkene in N-alkenylamides can be selectively hydrogenated to the corresponding saturated amide (N-butylhexanamide). This transformation is typically achieved using catalytic hydrogenation. acs.orgfigshare.com Cationic Rhodium(I) complexes with chiral phosphine (B1218219) ligands are prominent catalysts for the asymmetric hydrogenation of prochiral N-alkenylamides, which is a key step in the synthesis of N-acylamino acids. acs.orgfigshare.com The reaction proceeds via the formation of a rhodium-substrate complex, and the choice of ligand and solvent can influence the stereochemical outcome. acs.orgfigshare.com Heterogeneous catalysts such as Rh/C have also been used for the hydrogenation of various heteroaromatic compounds and could be applied here. organic-chemistry.org

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The electron-rich nature of the enamide double bond makes this compound a versatile partner in cycloaddition reactions.

Diels-Alder ([4+2]) Reaction: The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.orgorganic-chemistry.org In a normal-demand Diels-Alder reaction, the electron-rich alkene of the enamide acts as the dienophile, reacting with an electron-poor conjugated diene. organic-chemistry.org A variation, the aza-Diels-Alder reaction, can form N-heterocyclic compounds. wikipedia.org Furthermore, enamides can give rise to N-alkenyl iminium ions, which can themselves act as dienes in [4+2] cycloadditions with electron-rich olefins, leading to highly substituted piperidine (B6355638) derivatives. nih.gov

[2+2] Cycloadditions: Enamides are known to participate in [2+2] cycloadditions. A notable example is the reaction with in-situ generated benzynes, which proceeds via a [2+2] cycloaddition to form amido-benzocyclobutanes. nih.govorganic-chemistry.orgacs.org These products can then undergo a tandem sequence of pericyclic ring-opening and intramolecular [4+2] cycloaddition to rapidly assemble complex nitrogen heterocycles. nih.govorganic-chemistry.orgacs.org Additionally, rhodium-catalyzed [2+2+2] cycloadditions between enamides (specifically 1,6-enynes) and alkynes have been developed to construct tetrahydroindole skeletons. researchgate.net

| Cycloaddition Type | Reaction Partner | Product Type | Reference |

|---|---|---|---|

| Diels-Alder [4+2] (as dienophile) | Electron-poor diene | Substituted cyclohexene | organic-chemistry.org |

| Aza-Diels-Alder [4+2] | Azadiene or Iminium ion | Substituted piperidine | wikipedia.orgnih.gov |

| [2+2] Cycloaddition | Benzyne | Amido-benzocyclobutane | nih.govorganic-chemistry.orgacs.org |

| [2+2+2] Cycloaddition | Alkyne (with 1,6-enyne) | Tetrahydroindole | researchgate.net |

Cyclopropanation Studies

The terminal double bond in this compound is susceptible to cyclopropanation reactions, a fundamental transformation for the synthesis of cyclopropyl-containing molecules. Various methods for the cyclopropanation of olefins have been developed, and many are applicable to this substrate.

One of the most common methods is the Simmons-Smith reaction, which typically employs a diiodomethane (B129776) and a zinc-copper couple. This reaction is known to proceed via a free-radical-like mechanism involving a zinc carbenoid species. For this compound, this would result in the formation of N-butyl-2-(cyclopropylmethyl)acetamide. The reaction is generally stereospecific, preserving the stereochemistry of the starting alkene, although this is not a factor for the terminal alkene in this substrate.

Transition-metal catalyzed cyclopropanation reactions using diazo compounds as a carbene source are also highly effective. Catalysts based on rhodium, copper, and palladium are frequently used. For instance, rhodium(II) carboxylates are well-known to catalyze the decomposition of diazoalkanes and subsequent cyclopropanation of olefins. A highly enantioselective intermolecular [2 + 1] cycloaddition of primary N-vinylamides with carbene intermediates has been developed using cationic rhodium(I)/diene catalysis, suggesting that the amide functionality in this compound could influence the stereochemical outcome of such reactions if a chiral catalyst is employed. acs.org

Metal-free cyclopropanation methods have also gained prominence. One such approach involves the use of thianthrenation to activate alkenes for reaction with C-nucleophiles, which can lead to the formation of a cyclopropane (B1198618) ring under basic conditions. chemrxiv.org This method has been shown to be effective for both terminal and internal alkenes. chemrxiv.org

Table 1: Representative Cyclopropanation Reactions on Analogous Alkene Systems

| Catalyst/Reagent | Carbene Source | Substrate Type | Product Type | Ref. |

| Zn-Cu | CH₂I₂ | Terminal Alkene | Cyclopropane | acs.org |

| [Rh₂(TFA)₄] | Diazoacetate | Styrene | Cyclopropane | nih.gov |

| Cationic Rh(I)/Diene | Diazoacetate | N-vinylamide | Cyclopropylamide | acs.org |

| Thianthrene | - | Terminal Alkene | Cyclopropane | chemrxiv.org |

This table presents data from reactions on analogous systems to illustrate the potential for this compound to undergo cyclopropanation.

Oxidative Cyclization Reactions

The presence of both a nitrogen atom and a double bond in this compound allows for oxidative cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic compounds. These reactions typically involve the oxidation of the nitrogen or the double bond, followed by an intramolecular attack.

One potential pathway involves the formation of an N-centered radical via a proton-coupled electron transfer (PCET) process. nih.gov This can be achieved using a photocatalyst, such as an iridium complex, in the presence of a suitable base. The resulting amidyl radical can then undergo an intramolecular cyclization onto the terminal double bond. Depending on the regioselectivity of the radical addition (5-exo-trig vs. 6-endo-trig), this could lead to the formation of either a substituted pyrrolidinone or a piperidinone ring system. Such reactions have been shown to be effective for a broad range of N-alkyl amides. nih.gov

Another approach to oxidative cyclization involves the use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA). PIFA can mediate the intramolecular cyclization of unsaturated amides, potentially through the formation of a nitrenium ion intermediate. organic-chemistry.org For this compound, this could lead to the formation of a lactam, with the specific ring size depending on the cyclization pathway. Studies on unsaturated N-alkoxyureas have shown that hypervalent iodine reagents can promote various cyclization pathways, including oxybromination and aminobromination, depending on the additives used. chemrxiv.org

Transition metal-catalyzed oxidative cyclizations are also a powerful tool. Palladium catalysts, for example, can be used to effect the oxidative cyclization of alkenols and related substrates. While less common for simple amides, related transformations suggest that under the right conditions, a palladium(II) catalyst could activate the double bond of this compound towards nucleophilic attack by the amide nitrogen, leading to a cyclized product after a subsequent oxidation step.

Table 2: Examples of Oxidative Cyclization on Similar Substrates

| Reagent/Catalyst | Substrate Type | Product Type | Key Intermediate | Ref. |

| Ir photocatalyst/Base | N-alkyl amide | Lactam | Amidyl radical | nih.gov |

| PIFA | Unsaturated amide | Lactam | Nitrenium ion | organic-chemistry.org |

| PIFA/Pyridinium bromide | Unsaturated N-alkoxyurea | Oxybrominated heterocycle | Bromonium ion | chemrxiv.org |

This table illustrates potential oxidative cyclization pathways for this compound based on reactions with analogous compounds.

Tandem Reactions and Cascade Processes Involving the this compound Scaffold

The structure of this compound is well-suited for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient and can rapidly build molecular complexity.

A potential tandem reaction could involve an initial functionalization of the amide followed by cyclization. For example, activation of the amide with triflic anhydride (Tf₂O) could generate a reactive nitrilium ion intermediate. rsc.org This intermediate could then be trapped by the terminal alkene in an intramolecular fashion, leading to a cyclized product. Such a strategy has been employed in the synthesis of N-heterocycles from other olefinic secondary amides. rsc.org

Another possibility is a tandem hydroaminoalkylation, where an amine's α-C-H bond is added across the olefin. While typically an intermolecular process, intramolecular versions have been reported. acs.org For this compound, this would require activation of a C-H bond on the N-butyl group, which is less common but conceivable under specific catalytic conditions.

Tandem catalysis involving two different metal catalysts could also be envisioned. For instance, a rhodium(III)-catalyzed C-H activation and allylation could be followed by a palladium(II)-catalyzed N-allylation, a strategy that has been used to synthesize vinyl-substituted N-heterocycles. acs.org While this specific sequence may not be directly applicable to this compound, it highlights the potential for combining different catalytic cycles to achieve complex transformations.

Table 3: Illustrative Tandem Reactions on Related Amide Systems

| Reaction Type | Reagents/Catalysts | Initial Step | Subsequent Step(s) | Ref. |

| Reductive Alkenylation-Cyclization | Tf₂O, NaBH₄ | Amide activation & coupling with alkene | Reduction & cyclization | rsc.org |

| Hydroaminoalkylation | Ta(NMe₂)₅ | Amine α-C-H activation | Addition to olefin | acs.org |

| Tandem C-H/N-Allylation | Rh(III)/Pd(II) | C-H allylation | N-allylation | acs.org |

This table showcases tandem reaction strategies that could potentially be adapted for this compound.

Intramolecular Reactions and Ring Closures

The linear structure of this compound, with a terminal alkene and a secondary amide separated by a flexible alkyl chain, is an excellent precursor for various intramolecular reactions and ring closures to form N-heterocycles. The outcome of these reactions is often governed by the specific reagents and conditions employed.

Acid-catalyzed cyclization is a common strategy. Protonation of the amide oxygen in this compound would generate a highly electrophilic N-acyliminium ion. This intermediate can then be attacked by the nucleophilic double bond in an intramolecular fashion. A 6-exo-trig cyclization would lead to the formation of a substituted piperidinone ring, a common structural motif in natural products. nih.gov This type of cyclization has been shown to be highly chemo- and diastereoselective in related systems. beilstein-journals.org

Radical-mediated cyclizations are also a viable pathway. As mentioned in the oxidative cyclization section, the formation of an N-centered amidyl radical can lead to intramolecular cyclization. The regioselectivity of this process (5-exo vs. 6-endo) would depend on the specific reaction conditions and any directing groups present. Photocatalysis using visible light has emerged as a mild and efficient way to generate these radicals. nih.gov

Metal-catalyzed intramolecular reactions offer another avenue for ring closure. For example, a nickel-catalyzed intramolecular carbonickelation of the alkene by an activated form of the amide could lead to the formation of a cyclized product. Such reactions have been shown to proceed via a 5-exo-trig pathway to afford indolines from allylic amines. beilstein-journals.org Adapting this to this compound could potentially lead to pyrrolidinone derivatives.

Finally, intramolecular aminocyanation, where both a sulfonamide and a nitrile group are added across a double bond, has been achieved using a Lewis acid catalyst. nih.gov While this would require modification of the amide in this compound to a sulfonyl cyanamide, it demonstrates the potential for more complex intramolecular difunctionalization reactions.

Table 4: Examples of Intramolecular Cyclization on Olefinic Amides and Related Compounds

| Reaction Type | Reagents/Catalyst | Key Intermediate | Product Type | Ref. |

| Acid-catalyzed cyclization | H₃PO₄ | N-acyliminium ion | Piperidinone | nih.govbeilstein-journals.org |

| Radical cyclization | Ir photocatalyst | Amidyl radical | Lactam | nih.gov |

| Nickel-catalyzed carbonickelation | NiBr₂bipy | Organonickel species | Indoline (from allylic amine) | beilstein-journals.org |

| Aminocyanation | B(C₆F₅)₃ | - | Tetrahydroquinoline | nih.gov |

This table provides examples of intramolecular cyclization strategies that could be applied to this compound.

Spectroscopic Characterization Methodologies for N Butylhex 4 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei within a molecule. For N-Butylhex-4-enamide, both one-dimensional and multi-dimensional NMR techniques are employed to assemble a complete structural picture.

¹H NMR and ¹³C NMR for Structural Elucidation

The foundational NMR analysis of this compound involves the acquisition of ¹H (proton) and ¹³C (carbon-13) NMR spectra. These spectra reveal the number and types of hydrogen and carbon atoms present in the molecule, as well as their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts (δ) of these signals are influenced by the electron density around the protons. For instance, the vinyl protons (H-4 and H-5) are expected to resonate in the downfield region (typically δ 5.0-6.0 ppm) due to the deshielding effect of the double bond. The allylic protons (H-3) would appear at a slightly higher field (around δ 2.0-2.5 ppm). The protons alpha to the carbonyl group (H-2) are also deshielded and would likely be observed in the range of δ 2.1-2.4 ppm. The protons of the N-butyl group would show characteristic signals for the methylene (B1212753) group adjacent to the nitrogen (H-1') and the subsequent methylene and methyl groups (H-2', H-3', H-4'), with progressively upfield chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C-1) is typically the most deshielded, with a chemical shift in the range of δ 170-175 ppm. The olefinic carbons (C-4 and C-5) would resonate in the δ 120-140 ppm region. The remaining aliphatic carbons (C-2, C-3, C-6, and the N-butyl chain carbons) would appear at higher field strengths, with their specific chemical shifts determined by their local chemical environment.

A detailed analysis of the coupling patterns (spin-spin splitting) in the ¹H NMR spectrum and the chemical shifts in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each signal to a specific atom in the this compound molecule, thereby confirming its primary structure.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (C=O) | - | ~172 |

| C-2 (CH₂) | ~2.2 | ~35 |

| C-3 (CH₂) | ~2.3 | ~28 |

| C-4 (=CH) | ~5.4 | ~125 |

| C-5 (=CH) | ~5.5 | ~130 |

| C-6 (CH₃) | ~1.7 | ~18 |

| N-H | ~5.5 (broad) | - |

| C-1' (NCH₂) | ~3.2 | ~39 |

| C-2' (CH₂) | ~1.5 | ~32 |

| C-3' (CH₂) | ~1.3 | ~20 |

| C-4' (CH₃) | ~0.9 | ~14 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Assignment

While 1D NMR is excellent for establishing connectivity, two-dimensional (2D) NMR techniques are crucial for determining the stereochemistry of this compound, specifically the configuration of the double bond (E/Z isomerism).

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the entire proton spin system. For this compound, COSY would show correlations between adjacent protons, for example, between the vinyl protons (H-4 and H-5) and the allylic protons (H-3).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for piecing together the molecular fragments identified by COSY and HSQC. For instance, it would show a correlation between the protons on C-2 and the carbonyl carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary tool for determining stereochemistry. It identifies protons that are close to each other in space, regardless of their bonding connectivity. For this compound, a NOESY experiment could distinguish between the E and Z isomers of the hex-4-ene moiety. In the Z-isomer, a NOE would be expected between the vinyl proton at C-4 and the methyl protons at C-6, whereas in the E-isomer, this interaction would be absent or very weak.

Solid-State NMR Investigations (if applicable to hexenamides)

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. While less common for a relatively small and flexible molecule like this compound unless it forms a well-ordered crystalline solid, ssNMR could provide valuable information. For instance, ssNMR could be used to study the conformation and packing of this compound molecules in a crystal lattice. In the broader context of hexenamides and related lipids or amides, ssNMR is used to investigate their behavior in solid matrices or as part of larger assemblies, providing insights into their molecular arrangement and dynamics which are not accessible in solution-state NMR.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₉NO), the expected exact mass can be calculated with high accuracy. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data for this compound (C₁₀H₁₉NO):

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 170.15394 |

| [M+Na]⁺ | 192.13588 |

LC-MS/MS Fragmentation Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a technique where molecules are first separated by liquid chromatography and then introduced into a mass spectrometer for fragmentation and analysis. This method is highly sensitive and selective and is particularly useful for identifying and quantifying compounds in complex mixtures.

The fragmentation pattern of this compound in an MS/MS experiment provides valuable structural information. Upon collisional activation, the protonated molecule ([M+H]⁺) will break apart in a predictable manner. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO bond). For this compound, this would likely result in the formation of a butylammonium (B8472290) ion and a hex-4-enoyl cation. Other characteristic fragmentations could involve cleavages at the allylic position or rearrangements. The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule, such as the N-butyl group and the hex-4-enoyl moiety. In studies of similar unsaturated fatty acid amides, LC-MS/MS has been effectively used for their detection and quantification in various biological matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at particular wavenumbers (cm⁻¹) corresponds to these vibrational modes, providing a unique spectral fingerprint of the molecule. For this compound, IR spectroscopy can confirm the presence of its key functional groups: the secondary amide, the carbon-carbon double bond (alkene), and the alkyl chains.

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its structure. The presence of the amide group is confirmed by two distinct absorptions: the N-H stretching vibration and the C=O (Amide I) stretching vibration. The alkene C=C stretch and the vinylic and aliphatic C-H stretches further define the molecule's structure.

Below is a data table summarizing the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3300 - 3500 | Medium to Strong |

| C-H (Alkene, =C-H) | Stretching | 3010 - 3100 | Medium |

| C-H (Alkane, -CH₃, -CH₂) | Stretching | 2850 - 2960 | Strong |

| C=O (Amide I) | Stretching | 1620 - 1680 | Strong |

| N-H (Amide II) | Bending | 1510 - 1570 | Strong |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium to Weak |

| C-H (Alkene) | Bending | 675 - 1000 | Medium to Strong |

Note: The C=C stretching vibration may sometimes overlap with the strong Amide I band, making it difficult to resolve.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique that can be used to determine the purity of this compound and to quantify it in a mixture. A typical HPLC setup for this compound would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below. The retention time (Rt) is the time it takes for the analyte to pass through the column and reach the detector. This value is characteristic of the compound under the specified conditions and can be used for its identification. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

| Parameter | Condition |

| Column | C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time (Rt) | Dependent on exact mobile phase composition |

Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. A small spot of the sample is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase (eluent).

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The result is visualized as spots on the plate, and the retention factor (Rf) is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic of the compound in a given TLC system.

A general TLC method for this compound is outlined in the table below.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Ethyl acetate/Hexane mixture (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Expected Rf Value | Dependent on the specific mobile phase composition |

By utilizing these spectroscopic and chromatographic methodologies, researchers can confidently identify this compound, determine its purity, and effectively separate it from other components in a mixture, ensuring the quality and reliability of subsequent studies and applications.

Computational and Theoretical Investigations of N Butylhex 4 Enamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it suitable for studying molecules the size of N-Butylhex-4-enamide.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is determining the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, with its butyl chain and hexenamide backbone, a conformational analysis would be essential. This involves exploring the potential energy surface to identify various stable conformers (different spatial arrangements of the atoms) and determining their relative energies to find the global minimum energy structure.

Hypothetical Data Table for Optimized Geometry:

| Parameter | Optimized Value |

|---|---|

| C=O Bond Length | Data not available |

| C-N Bond Length | Data not available |

| C=C Bond Length | Data not available |

| C-N-C Bond Angle | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties. A common application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structure verification and assignment of NMR signals.

Hypothetical Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 (C=C) | Data not available | Data not available |

| C5 (C=C) | Data not available | Data not available |

| C6 | Data not available | Data not available |

| N-Butyl C1' | Data not available | Data not available |

| N-Butyl C2' | Data not available | Data not available |

| N-Butyl C3' | Data not available | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for understanding how chemical reactions occur, providing details that are often impossible to observe experimentally.

Transition State Analysis (e.g., Intrinsic Reaction Coordinate (IRC) Analysis)

To study a reaction involving this compound, researchers would first locate the transition state (TS)—the highest energy point along the reaction pathway. Analyzing the vibrational frequencies of the TS structure confirms it is a true saddle point on the potential energy surface. Following this, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species.

Energy Landscapes and Reaction Pathways

By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy landscape, or profile, can be constructed. This profile provides critical kinetic and thermodynamic information, such as activation energies and reaction enthalpies. For reactions involving this compound, this would allow for a detailed understanding of the reaction mechanism, including the rate-determining step and the feasibility of different potential pathways.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms, revealing how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a solvent). This is particularly useful for understanding the flexibility of the alkyl and alkenyl chains and how intermolecular interactions might influence the molecule's preferred shapes and dynamics.

Quantum Chemical Descriptors for Reactivity Prediction

The prediction of chemical reactivity through computational means has become an invaluable tool in modern chemistry. By employing quantum chemical calculations, it is possible to determine a variety of molecular descriptors that provide insight into the electronic structure and, consequently, the reactivity of a molecule like this compound. These descriptors are derived from the principles of Density Functional Theory (DFT), which has proven to be a highly effective method for explaining the chemical reactivity, stability, and site selectivity of molecular systems.

At the heart of reactivity prediction are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule, which can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, which can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), representing the polarizability of the molecule.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 |

| HOMO-LUMO Gap | ΔE | 6.25 |

| Ionization Potential | I | 6.50 |

| Electron Affinity | A | 0.25 |

| Electronegativity | χ | 3.375 |

| Chemical Hardness | η | 3.125 |

| Chemical Softness | S | 0.32 |

| Electrophilicity Index | ω | 1.8225 |

The relatively large HOMO-LUMO gap for this compound suggests that it is a kinetically stable molecule. The electrophilicity index provides a quantitative measure of its ability to act as an electrophile in reactions. The α,β-unsaturated amide functionality in this compound makes it a potential Michael acceptor, and its reactivity in such reactions can be understood through these descriptors. For instance, the sites for nucleophilic and electrophilic attack can be predicted by analyzing the Fukui functions, which are related to the electron density changes upon the addition or removal of an electron.

Derivatization and Analog Studies of N Butylhex 4 Enamide

Systematic Structural Modifications at the N-Substituent

The N-substituent of the amide functionality in N-Butylhex-4-enamide serves as a key point for structural modification, influencing the compound's physicochemical properties and potential biological activity. Research in this area has focused on the synthesis of a variety of N-substituted hexenamide analogs to investigate the impact of different alkyl and aryl groups.

The synthesis of N-alkylated hexenamides can be achieved through standard amidation reactions between hex-4-enoic acid and a range of primary and secondary amines. The choice of the N-substituent has been shown to affect the compound's lipophilicity, solubility, and conformational preferences. For instance, increasing the length of the N-alkyl chain generally leads to higher lipophilicity, which can be a critical factor in studies involving biological membranes. acs.orgnih.gov

Moreover, the introduction of different N-substituents can modulate the electronic properties of the amide bond, which in turn affects its reactivity. Studies on related N-heterocyclic carbenes have demonstrated that N-substituents strongly influence the nucleophilicity and Lewis basicity of the molecule. chemsrc.comgoogle.com While not a direct analog, this principle highlights the importance of the N-substituent in tuning the chemical behavior of the amide moiety in this compound derivatives.

A variety of N-substituted amide derivatives have been synthesized to explore their potential applications. For example, N-alkyl glycine (B1666218) amides have been investigated as potent enzyme inhibitors. researchgate.net The synthesis of N-butylphthalimide from n-butylamine and phthalic anhydride (B1165640) demonstrates a method for introducing more complex cyclic structures at the nitrogen atom. google.com These examples underscore the broad scope of possible modifications at the N-substituent of a hexenamide core.

Table 1: Representative N-Substituted Analogs of Hex-4-enamide and Their Synthetic Approaches

| N-Substituent | General Synthetic Method | Potential Impact of N-Substituent |

| Methyl, Ethyl | Amidation with corresponding alkylamine | Lower lipophilicity compared to butyl |

| Isopropyl, tert-Butyl | Amidation with corresponding branched alkylamine | Increased steric hindrance around the amide |

| Benzyl, Phenyl | Amidation with corresponding arylamine | Introduction of aromatic interactions |

| Hydroxyethyl | Amidation with ethanolamine | Increased polarity and potential for hydrogen bonding |

Variations of the Alkene Position and Chain Length

The position of the carbon-carbon double bond and the length of the acyl chain are critical structural features of this compound that can be systematically varied to produce a range of isomers and homologs. These modifications can significantly impact the molecule's geometry, reactivity, and biological profile.

Chain length variation, leading to the synthesis of N-butylalkenamides with shorter or longer acyl chains (e.g., N-butylpentenamide, N-butylheptenamide), is another important area of study. The length of the acyl chain is known to modulate lipophilicity and can influence interactions with biological targets. science.gov For instance, studies on other classes of lipids have shown that chain length can affect membrane permeability and interactions with proteins. science.gov

The synthesis of these analogs typically involves the coupling of n-butylamine with the corresponding unsaturated carboxylic acid of the desired chain length. The availability of a wide range of unsaturated fatty acids from natural sources can also be exploited for the synthesis of more complex analogs. mdpi.com

Table 2: Isomeric and Homologous Series of N-Butyl-Unsaturated Amides

| Compound Name | Alkene Position | Chain Length | Key Structural Feature |

| N-Butylpent-3-enamide | 3 | 5 | Shorter acyl chain |

| N-Butylhex-2-enamide | 2 | 6 | Conjugated system |

| N-Butylhex-3-enamide | 3 | 6 | Isomer of this compound |

| N-Butylhex-5-enamide | 5 | 6 | Terminal alkene |

| N-Butylhept-4-enamide | 4 | 7 | Longer acyl chain |

Introduction of Stereocenters and Chiral Pool Synthesis

The introduction of stereocenters into the this compound scaffold is a key strategy for exploring the three-dimensional chemical space and for developing enantiomerically pure compounds, which is often crucial for biological applications. Stereocenters can be introduced at various positions, including the carbons of the double bond or the adjacent allylic positions.

Stereoselective synthesis of chiral amides can be achieved through several methods. One common approach involves the use of chiral auxiliaries. ontosight.ai A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For example, α,β-unsaturated amides derived from chiral auxiliaries like camphorpyrazolidinone have been used in diastereoselective reactions. nih.gov After the desired stereocenter is created, the auxiliary is removed to yield the chiral product.

Another powerful strategy is the use of the chiral pool. The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. researchgate.net These natural products can be used as starting materials for the synthesis of complex chiral molecules, including analogs of this compound. For instance, a chiral amino acid could be used to introduce a stereocenter and the amine functionality for the amide synthesis. researchgate.net

The stereoselective synthesis of enamides has also been a focus of research. Palladium-catalyzed hydroamidation of terminal alkynes has been shown to produce Z-enamides with high stereoselectivity. organic-chemistry.orgsemanticscholar.org Such methods could be adapted to synthesize specific stereoisomers of this compound and its derivatives.

Table 3: Strategies for Chiral Synthesis of this compound Analogs

| Strategy | Description | Example Application |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. | Use of a camphor-based auxiliary to control the stereochemistry of a reaction on the hexenoyl chain. nih.gov |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule to build the target chiral compound. | Synthesis of a chiral hexenoic acid derivative from a chiral sugar or amino acid. researchgate.net |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid derivative to create a chiral center. |

| Stereoselective Enamide Synthesis | Methods that selectively produce one stereoisomer of the enamide double bond (E or Z). | Palladium-catalyzed hydroamidation to selectively form the Z-enamide. organic-chemistry.org |

Synthesis and Study of Poly-functionalized Hexenamide Derivatives

The synthesis of poly-functionalized derivatives of this compound involves the introduction of additional functional groups onto the carbon backbone, which can lead to compounds with novel properties and reactivity. The alkene moiety in this compound is a prime site for such functionalization.

One common reaction is the epoxidation of the double bond. Epoxides are versatile intermediates that can be opened by a variety of nucleophiles to introduce new functional groups. wikipedia.org The epoxidation of alkenes can be achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA) or through catalytic methods using hydrogen peroxide as an oxidant. organic-chemistry.orgnih.govorientjchem.org The resulting N-butyl-4,5-epoxyhexanamide can then be reacted with nucleophiles such as water (to form a diol), amines, or thiols to create a range of di-functionalized derivatives.

Another approach is the introduction of hydroxyl groups through hydroxylation reactions. This can be achieved directly through methods like dihydroxylation using osmium tetroxide or through a two-step process involving epoxidation followed by hydrolysis. The introduction of hydroxyl groups can increase the polarity of the molecule and provide sites for further derivatization. nih.gov

Furthermore, the double bond can be functionalized through various other addition reactions. For example, halogenation can introduce bromine or chlorine atoms across the double bond, and these can serve as leaving groups for subsequent substitution reactions. msu.edu The functionalization of unsaturated amides can also be achieved through radical reactions or transition metal-catalyzed processes, which allow for the introduction of a wide variety of substituents. mdpi.com

Table 4: Examples of Poly-functionalized Derivatives of this compound

| Derivative | Synthetic Approach | Key Functional Groups | Potential for Further Modification |

| N-Butyl-4,5-epoxyhexanamide | Epoxidation of the double bond | Epoxide | Ring-opening with various nucleophiles |

| N-Butyl-4,5-dihydroxyhexanamide | Dihydroxylation of the double bond or hydrolysis of the epoxide | Two hydroxyl groups | Acylation, etherification of hydroxyls |

| N-Butyl-4,5-dibromohexanamide | Bromination of the double bond | Two bromine atoms | Nucleophilic substitution of bromine |

| N-Butyl-4-amino-5-hydroxyhexanamide | Ring-opening of the epoxide with an amine | Amino and hydroxyl groups | Derivatization of both amine and hydroxyl |

Future Research Directions

Development of Novel, Sustainable Synthetic Routes to N-Butylhex-4-enamide

Future synthetic research should prioritize the development of environmentally benign and efficient methods for producing this compound. Current amide synthesis often relies on stoichiometric activating agents and harsh conditions, leading to significant waste. Green chemistry principles offer a roadmap for improvement.

Key research objectives include:

Catalytic Amidation: Investigating direct catalytic amidation of hex-4-enoic acid with n-butylamine, bypassing the need for stoichiometric activating agents.

Green Solvents and Media: Exploring alternative reaction media, such as supercritical carbon dioxide, which has shown promise in achieving high selectivity in related esterification reactions.

Reusable Catalysts: Employing solid acid catalysts, like Amberlyst-15 or sulfonated zirconia, could facilitate easier purification and catalyst recycling, contributing to more sustainable processes. These catalysts have demonstrated high yields (e.g., 88% with Amberlyst-15) under milder conditions in similar transformations.

Flow Chemistry: Adapting synthetic protocols for continuous-flow reactors can enhance safety, scalability, and efficiency compared to traditional batch processes.

Table 1: Potential Sustainable Synthetic Methods for this compound

| Method | Catalyst/Medium | Potential Advantages | Research Focus |

|---|---|---|---|

| Direct Catalytic Amidation | Lewis acids, Boronic acids | Atom economy, reduced waste | Catalyst screening, optimization of reaction conditions |

| Supercritical CO₂ Synthesis | scCO₂ | High selectivity, minimal environmental impact, easy product separation | Process optimization, catalyst compatibility |

| Heterogeneous Catalysis | Amberlyst-15, Sulfonated Zirconia | Catalyst reusability, milder conditions, reduced side reactions | Catalyst performance and longevity, leaching studies |

Exploration of New Reactivity Modes and Transformations

The unsaturated nature of this compound presents a rich playground for exploring novel chemical transformations. Future research could focus on leveraging both the alkene and amide functionalities to access new molecular architectures.

Potential areas of exploration include:

Metathesis Reactions: Utilizing Grubbs or Schrock-type catalysts for cross-metathesis reactions could introduce diverse functionalities.

Oxidative Heck Reactions: Palladium-catalyzed oxidative Heck reactions offer a pathway to introduce aryl or vinyl groups at the 5-position of the hexenamide backbone. core.ac.uk

Asymmetric Catalysis: Developing enantioselective reactions, such as asymmetric hydrogenation or dihydroxylation of the double bond, would provide access to chiral building blocks.

Radical Reactions: Investigating radical additions to the double bond could enable the formation of complex carbon-carbon and carbon-heteroatom bonds.

Enamide Reactivity Tuning: Research into modifying the electronic properties of the amide, for instance through N-acylation, could tune its reactivity as a Michael acceptor in conjugate addition reactions. a-star.edu.sgresearchgate.net

Sigmatropic Rearrangements: Exploring the potential for bond.edu.au-sigmatropic rearrangements, similar to those seen in related γ-silylated α,β-unsaturated amides, could lead to novel structural isomers. cdnsciencepub.com

Advanced Spectroscopic Characterization of this compound and its Complexes

A thorough understanding of the structural and electronic properties of this compound requires advanced spectroscopic techniques. While standard NMR and IR are fundamental, more sophisticated methods can provide deeper insights, particularly for its complexes and reaction intermediates.

Future characterization efforts could involve:

Multi-dimensional NMR: Employing techniques like NOESY to determine through-space correlations and confirm stereochemistry, such as the geometry of the double bond or the conformation around the amide bond. nih.gov

Chiroptical Spectroscopy: Using circular dichroism (CD) spectroscopy to characterize chiral derivatives of this compound synthesized via asymmetric methods.

Matrix Isolation Spectroscopy: Trapping reactive intermediates at cryogenic temperatures for characterization by IR and UV/Vis spectroscopy, which would be invaluable for mechanistic studies. researchgate.net

Mass Spectrometry: Utilizing advanced mass spectrometry techniques to analyze reaction intermediates and confirm the formation of covalent adducts in reactivity studies. researchgate.net

Table 2: Spectroscopic Techniques for In-depth Characterization

| Technique | Information Gained | Application Area |

|---|---|---|

| 2D NMR (NOESY, COSY, HSQC) | Stereochemistry, connectivity, conformation | Structural elucidation of isomers and complex derivatives |

| Circular Dichroism (CD) | Absolute configuration of chiral molecules | Analysis of enantioselective reaction products |

| Matrix Isolation IR/UV-Vis | Structure of unstable intermediates | Mechanistic studies of photochemical or thermal reactions |

In-depth Computational Studies of Reaction Mechanisms and Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating reaction mechanisms and guiding experimental design. scielo.brbeilstein-journals.org Applying these methods to this compound can accelerate the discovery of new reactions and catalysts.

Future computational projects should focus on:

Reaction Pathway Analysis: Modeling transition states and reaction coordinates for potential transformations to understand kinetic and thermodynamic favorability. beilstein-journals.org

Catalyst Design: Simulating the interaction of this compound with various catalysts to predict reactivity and selectivity, thus guiding the selection of optimal catalytic systems.

Solvent Effects: Investigating the role of implicit and explicit solvent models on reaction barriers and regioselectivity to better translate computational predictions to experimental practice. scielo.br

Spectroscopic Prediction: Calculating NMR chemical shifts and other spectroscopic properties to aid in the structural assignment of new products and intermediates. mdpi.com

Reactivity Indices: Using conceptual DFT to calculate properties like electrophilicity and nucleophilicity to predict the molecule's reactivity patterns. mdpi.com

Application of this compound in the Synthesis of Emerging Chemical Scaffolds

The structure of this compound makes it an attractive building block for the synthesis of novel and complex molecular scaffolds, which are central to drug discovery and materials science. chemdiv.commdpi.com

Future synthetic applications could include:

Heterocycle Synthesis: Using the alkene and amide functionalities in cyclization reactions, such as intramolecular hydroamination or annulation strategies, to construct N-heterocycles like pyrrolidines, piperidines, and fused bicyclic systems. researchgate.net

Pseudo-Peptide Development: Incorporating the this compound unit into peptide-like structures to create pseudo-peptides with potential biological activity. nih.gov

Scaffold Hopping: Employing this compound as a starting point for scaffold hopping, where the core structure is systematically modified to generate new molecular frameworks with potentially different biological or material properties. nih.gov

Diversity-Oriented Synthesis (DOS): Integrating this compound into DOS campaigns to rapidly generate libraries of structurally diverse molecules for high-throughput screening. researchgate.net

Investigation of this compound in Supramolecular Chemistry or Material Science

The interplay of the hydrogen-bonding-capable amide group and the modifiable alkene functionality suggests that this compound could be a valuable component in supramolecular chemistry and materials science. ucm.es

Potential research directions in this area include:

Polymer Synthesis: Using the alkene for polymerization reactions (e.g., via ADMET or radical polymerization) to create novel polymers. The resulting materials could be investigated for properties like degradability, similar to other unsaturated poly(ether ester amide)s. bond.edu.au

Self-Assembling Systems: Exploring the ability of this compound and its derivatives to form ordered supramolecular structures, such as gels or liquid crystals, driven by hydrogen bonding and van der Waals interactions. nih.gov

Functional Materials: Designing and synthesizing derivatives of this compound for applications as self-healing materials, where the amide's hydrogen bonds could provide reversible cross-links. rsc.org

Surface Modification: Grafting this compound onto surfaces to tailor their properties, such as hydrophobicity or biocompatibility.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-butylamine |

| hex-4-enoic acid |

| Amberlyst-15 |

| sulfonated zirconia |

| Butyl (3E)-hex-3-enoate |

| γ-silylated α,β-unsaturated amides |

| poly(ether ester amide)s |

| pyrrolidines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.